3,4-O-Cyclohexylidene-1-deoxy-D-allitol-d3
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Overview
Description
3,4-O-Cyclohexylidene-1-deoxy-D-allitol-d3 is a deuterated carbohydrate derivative. It is an isotope-labelled analogue of 1,4-Dioxaspiro[4.5]decane and serves as an intermediate in the synthesis of Biopterin-d3, a labelled pteridine widely distributed in nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-O-Cyclohexylidene-1-deoxy-D-allitol-d3 involves the protection of the hydroxyl groups of D-allitol using cyclohexanone to form a cyclic acetal. The reaction typically requires an acid catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions. The deuterium labelling is introduced through the use of deuterated reagents.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of deuterated reagents and maintaining stringent quality control measures to achieve the desired isotopic purity.
Chemical Reactions Analysis
Types of Reactions
3,4-O-Cyclohexylidene-1-deoxy-D-allitol-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3,4-O-Cyclohexylidene-1-deoxy-D-allitol-d3 has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of labelled compounds, such as Biopterin-d3, for tracing and studying biochemical pathways.
Biology: The compound is utilized in metabolic studies to understand the role of carbohydrates in biological systems.
Medicine: It serves as a precursor in the synthesis of labelled drugs for pharmacokinetic and pharmacodynamic studies.
Industry: The compound is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3,4-O-Cyclohexylidene-1-deoxy-D-allitol-d3 is primarily related to its role as an intermediate in the synthesis of other compounds. It does not have a direct biological effect but facilitates the study of metabolic pathways and the development of labelled drugs. The molecular targets and pathways involved depend on the specific compounds synthesized using this intermediate.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decane: The non-deuterated analogue of 3,4-O-Cyclohexylidene-1-deoxy-D-allitol-d3.
Biopterin-d3: A labelled pteridine synthesized using this compound as an intermediate.
Uniqueness
This compound is unique due to its deuterium labelling, which makes it valuable for tracing and studying biochemical pathways. The deuterium atoms provide a distinct isotopic signature that can be detected using various analytical techniques, making it a crucial tool in scientific research.
Properties
Molecular Formula |
C12H22O5 |
---|---|
Molecular Weight |
249.32 g/mol |
IUPAC Name |
(1R)-1-[(2R,3S)-3-[(1S)-2,2,2-trideuterio-1-hydroxyethyl]-1,4-dioxaspiro[4.5]decan-2-yl]ethane-1,2-diol |
InChI |
InChI=1S/C12H22O5/c1-8(14)10-11(9(15)7-13)17-12(16-10)5-3-2-4-6-12/h8-11,13-15H,2-7H2,1H3/t8-,9+,10-,11+/m0/s1/i1D3 |
InChI Key |
APJKFYAHHZVEJG-GDYHEISOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]([C@H]1[C@H](OC2(O1)CCCCC2)[C@@H](CO)O)O |
Canonical SMILES |
CC(C1C(OC2(O1)CCCCC2)C(CO)O)O |
Origin of Product |
United States |
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